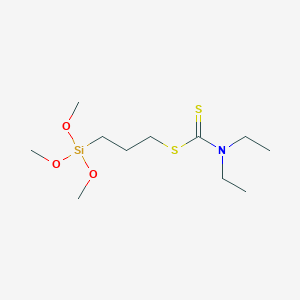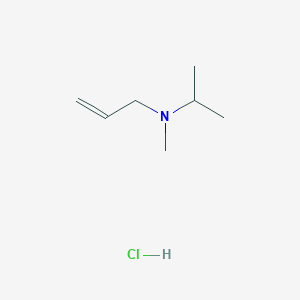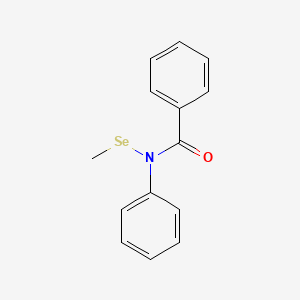
N-(Methylselanyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylselanyl)-N-phenylbenzamide: is an organic compound that features a selenium atom bonded to a methyl group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylselanyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with a methylselanyl reagent. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation and methylation, with careful control of reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(Methylselanyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include selenoxide, selenone, and selenide derivatives, as well as substituted benzamide compounds.
Scientific Research Applications
N-(Methylselanyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of N-(Methylselanyl)-N-phenylbenzamide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, as it can participate in redox reactions and interact with various biomolecules. The compound may exert its effects by modulating oxidative stress pathways and influencing cellular signaling processes .
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but without the selenium atom.
N-Phenylbenzamide: A benzamide derivative lacking the methylselanyl group.
Uniqueness: N-(Methylselanyl)-N-phenylbenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142206-50-6 |
|---|---|
Molecular Formula |
C14H13NOSe |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
N-methylselanyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
BVEKMSFNTJIIFG-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


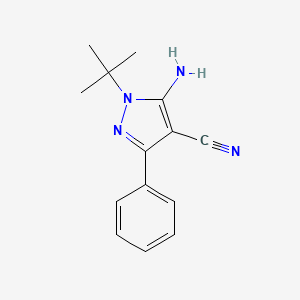
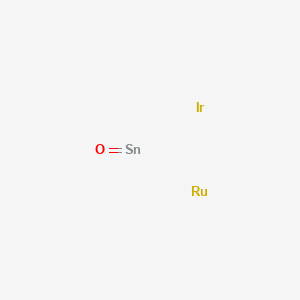
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
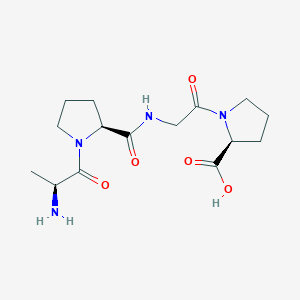
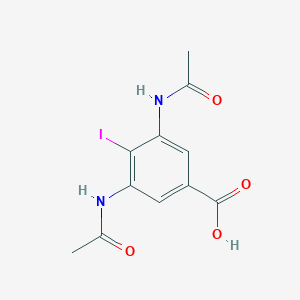
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
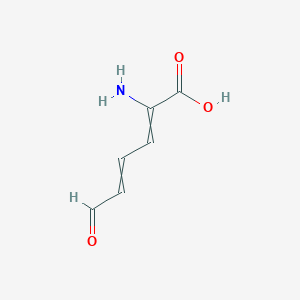
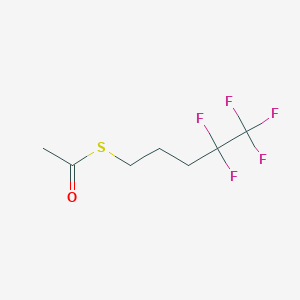
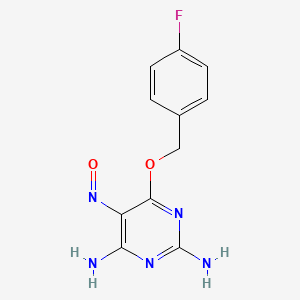
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
